N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that features a complex structure combining an oxadiazole ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step process:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-methoxybenzohydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
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Formation of the Isoxazole Ring: : The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkynes. For example, the nitrile oxide derived from 4-methoxybenzohydrazide can be reacted with an alkyne to form the isoxazole ring.
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Coupling of the Rings: : The final step involves coupling the oxadiazole and isoxazole rings. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the oxadiazole or isoxazole rings, potentially opening the rings or reducing double bonds within the rings.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: 4-hydroxyphenyl derivatives or 4-carboxyphenyl derivatives.
Reduction: Reduced forms of the oxadiazole or isoxazole rings.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in assays to test its efficacy against various pathogens.
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Medicine: : Investigated for its anti-inflammatory and anticancer properties. It may act on specific molecular targets involved in inflammation and cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or with proteins involved in cell cycle regulation in cancer cells.
Pathways Involved: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide: Similar structure but with different substitution patterns.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide: Chlorine substitution instead of methoxy group.
N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide: Nitro group substitution.
Uniqueness
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVKXDEZOXREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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